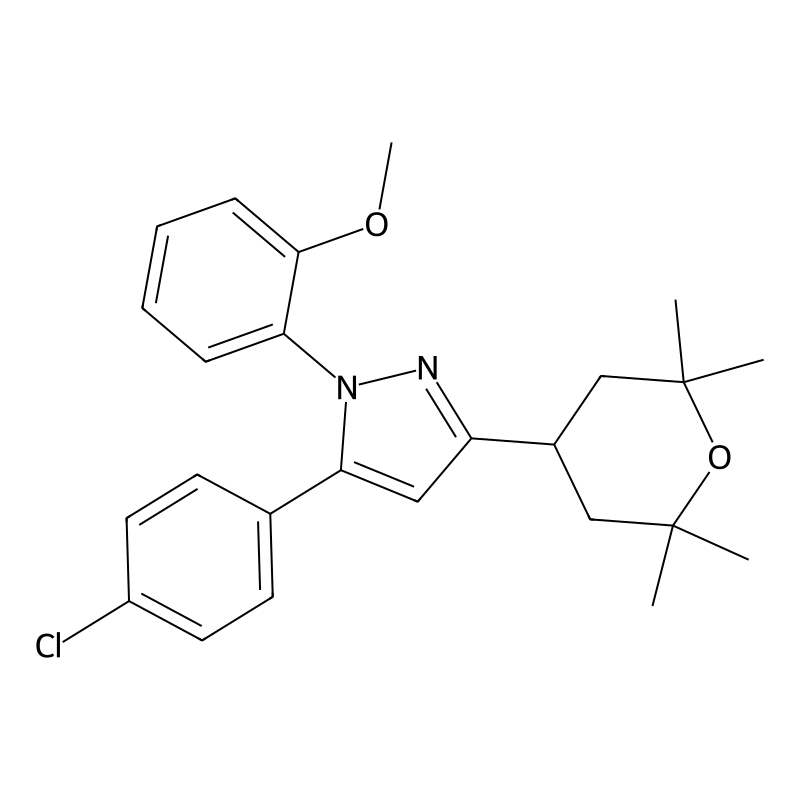Cav 2.2 blocker 1

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Cav 2.2 blocker 1 is a compound specifically designed to inhibit N-type calcium channels (Cav 2.2). These channels are found in the membranes of neurons and play a crucial role in various cellular processes, including neurotransmitter release, muscle contraction, and gene expression . Blocking these channels can have significant effects on cellular function, making Cav 2.2 blocker 1 a valuable tool for scientific research.
Potential Applications in Pain Research
One of the most promising research applications of Cav 2.2 blocker 1 lies in the field of pain management. N-type calcium channels are known to be involved in pain signaling pathways . Studies have shown that Cav 2.2 blockers can effectively reduce pain in animal models . Cav 2.2 blocker 1, with its high potency (IC50 of 1 nM), holds promise for further investigation in this area .
Cav 2.2 blocker 1, also known by its chemical identifier 1567335-29-8, is a hydroxylated flavonol that functions primarily as an inhibitor of the Cav 2.2 voltage-gated calcium channels. These channels play a critical role in neurotransmitter release and are implicated in various physiological processes, including pain transmission and muscle contraction. The compound exhibits significant potential as a therapeutic agent due to its ability to modulate calcium influx in neurons, thereby influencing synaptic transmission and excitability .
As mentioned earlier, Cav 2.2 blocker 1 functions as a selective blocker of N-type calcium channels (Cav2.2) []. These channels are located in the presynaptic terminals of neurons and play a crucial role in pain signaling. By blocking calcium influx through these channels, Cav 2.2 blocker 1 likely disrupts the release of neurotransmitters involved in pain perception []. Further research is needed to fully elucidate the specific binding site and detailed mechanism of action.
- Condensation reactions to form the flavonoid structure.
- Hydroxylation using reagents such as boron trifluoride or other hydroxylating agents.
- Purification techniques such as chromatography to isolate the desired compound from reaction mixtures .
The biological activity of Cav 2.2 blocker 1 is primarily characterized by its antinociceptive properties, making it a candidate for pain management therapies. Studies have demonstrated that this compound can reduce allodynia (pain due to stimuli that do not normally provoke pain) in animal models by inhibiting the release of nociceptive neurotransmitters such as calcitonin gene-related peptide from sensory neurons . Furthermore, its anthelmintic activity has been noted in vitro, indicating potential applications beyond neurological disorders .
Cav 2.2 blocker 1 has potential applications in several fields:
- Pain Management: Due to its ability to inhibit pain pathways, it is being explored as a treatment for chronic pain conditions.
- Neurological Disorders: Its role in modulating neurotransmitter release positions it as a candidate for treating conditions like epilepsy and neuropathic pain.
- Anthelmintic Treatments: Its efficacy against helminths suggests possible uses in veterinary medicine or parasitology .
Interaction studies have shown that Cav 2.2 blocker 1 can effectively disrupt the coupling between Cav 2.2 channels and their regulatory proteins, particularly β subunits. This disruption leads to decreased calcium currents in sensory neurons, which is crucial for reducing excitatory neurotransmitter release . Such studies are essential for understanding the pharmacodynamics of the compound and its potential side effects when used therapeutically.
Cav 2.2 blocker 1 shares similarities with several other calcium channel blockers but has unique properties that differentiate it from these compounds:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| ω-Conotoxin GVIA | Peptide | Irreversible blockade of N-type channels | Derived from cone snail venom; highly specific |
| Gabapentin | Antiepileptic | Modulates calcium channel activity | Targets α2δ subunit; used for neuropathic pain |
| Cilnidipine | Dihydropyridine | Blocks both N-type and L-type channels | Used clinically for hypertension; dual action |
| Ziconotide | Peptide | Selective N-type calcium channel blocker | Administered intrathecally; potent analgesic |
Cav 2.2 blocker 1's unique hydroxylated flavonol structure provides distinct pharmacological properties, potentially leading to different therapeutic outcomes compared to these other compounds .








